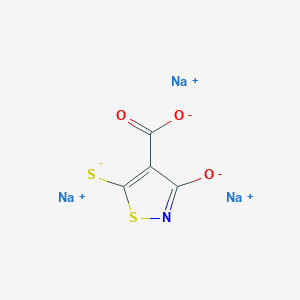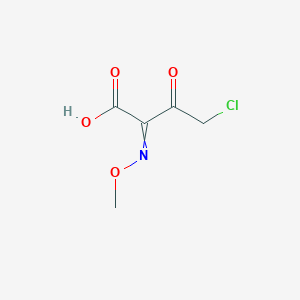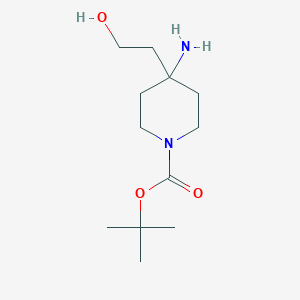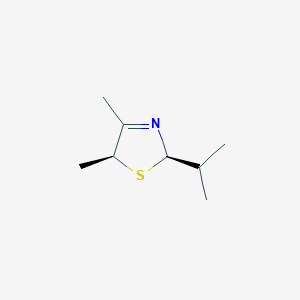
Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds, such as sodium 5-sulfosalicylate and derivatives of isothiazole, involves various chemical reactions including alkylation, cyclization, and oxidation processes. For instance, alkylation of sodium 3-iminobutyronitrile and carbon disulfide produces alkyl 2-cyano-3-iminodithiobutyrates, which upon iodine oxidation afford alkylthioisothiazole derivatives (James & Krebs, 1982). Furthermore, the synthesis of nitrogen-rich compounds like 4-carboxamide-5-(1H-tetrazol-5-yl)-1H-1,2,3-triazole and its sodium complex demonstrates the complexity and versatility of reactions involving sodium compounds and heterocyclic structures (Qin et al., 2016).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, reveals intricate details about the coordination modes and the geometric arrangement of atoms within these compounds. For example, the sodium cation in sodium 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is coordinated by two N atoms and three O atoms, forming layers of ions lying parallel to the bc plane (El‐Hiti et al., 2018).
Chemical Reactions and Properties
Chemical reactions and properties of sulfosalicylates and isothiazoles often involve coordination with metals, demonstrating potential for forming complexes with biological and catalytic activities. For instance, the reaction of sodium 5-sulfosalicylate with copper(II) leads to the formation of a complex demonstrating unusual coordination modes, which is significant for understanding the chemical behavior of sulfosalicylates (Marzotto et al., 2001).
Applications De Recherche Scientifique
Energy Storage
Sodium compounds have been explored for their potential in energy storage solutions, particularly in the development of sodium-ion batteries. For instance, room temperature sodium-sulfur batteries and sodium-ion cathodes have been identified as promising for large-scale electric energy storage, owing to sodium's abundance and low cost. The research emphasizes the development of electrode materials and electrolytes to enhance performance and reliability for renewable energy and smart grid applications (Pan, Hu, & Chen, 2013).
Pharmacology
In pharmacology, sodium derivatives such as Sodium Tanshinone IIA Sulfonate have been highlighted for their multiple pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptosis effects. These compounds have been studied for their potential in treating cardiovascular diseases, showcasing the versatility of sodium compounds in drug development and therapeutic applications (Zhou et al., 2019).
Environmental Remediation
Nanoscale zero-valent iron (nZVI) combined with sodium-based oxidants has been explored for the remediation of pollutants in water and soil. This highlights the role of sodium compounds in enhancing the efficiency of environmental remediation technologies, particularly in the activation of oxidants to remove contaminants (Li & Liu, 2021).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315-H319-H33512. The precautionary statements include P261-P305+P351+P33812.
Orientations Futures
The future directions of Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate are not explicitly mentioned in the available resources. However, given its chemical properties, it may have potential applications in various fields of chemistry and materials science.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
trisodium;3-oxido-5-sulfido-1,2-thiazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO3S2.3Na/c6-2-1(3(7)8)4(9)10-5-2;;;/h9H,(H,5,6)(H,7,8);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZADVMVJWLIDI-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SN=C1[O-])[S-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4NNa3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-oxido-5-sulfidoisothiazole-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Disodium;7-[2-(4-fluorophenyl)-4-[(4-oxidophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141699.png)



![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)